molecular formula C22H24N2O3S2 B2482748 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 954672-12-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2482748
CAS No.: 954672-12-9
M. Wt: 428.57
InChI Key: ZRIXUQQZNWNPIC-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a chemically intriguing compound known for its multifaceted applications across various scientific fields. This complex molecule features unique structural components such as a dihydroisoquinoline moiety, a thiophene ring, and a methoxybenzenesulfonamide group, all of which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves a series of chemical reactions that start with readily available starting materials:

  • Step 1: Synthesis of the 3,4-dihydroisoquinoline core via Pictet-Spengler reaction using a suitable aldehyde and an amine.

  • Step 2: Formation of the thiophene-3-yl ethyl intermediate through a metal-catalyzed cross-coupling reaction.

  • Step 3: Coupling of the 3,4-dihydroisoquinoline and thiophene intermediates using an alkylation reaction under basic conditions.

  • Step 4: Introduction of the 4-methoxybenzenesulfonamide moiety via sulfonation followed by amide coupling.

Industrial Production Methods:

Industrial synthesis of this compound typically involves streamlined processes with optimized conditions to maximize yield and purity. These include high-efficiency reactors for the sulfonation and coupling steps, stringent quality control measures, and environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of this compound often targets the sulfonamide group, utilizing reductive agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group, with reagents like sodium hydroxide in aprotic solvents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium hydroxide, potassium carbonate, in solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfone derivatives.

  • Reduction Products: Amine derivatives, reduced sulfonamide forms.

  • Substitution Products: Hydroxybenzene derivatives.

Scientific Research Applications

Chemistry:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a precursor in the synthesis of various heterocyclic compounds.

  • It serves as a key intermediate in organic synthesis for the development of new chemical entities.

Biology:

  • This compound has shown potential in bioorganic chemistry as a modulator of enzyme activities.

  • It's being explored for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • There's ongoing research into its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

  • It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Industry:

  • Used in the development of advanced materials with specific chemical properties, such as conductive polymers or specialized coatings.

Mechanism of Action

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets. These include enzymes and receptors involved in inflammatory and pain pathways. The compound's dihydroisoquinoline and sulfonamide groups facilitate binding to active sites, while the thiophene ring enhances its stability and reactivity.

Comparison with Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide

  • 2-(Thiophen-3-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-4-methoxybenzenesulfonamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a remarkable compound with vast potential across various scientific disciplines. Its synthesis, reactivity, and application in research showcase its importance and uniqueness in the chemical world.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIXUQQZNWNPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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